(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Description
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c13-7-10-6-11(12-2-1-5-16-12)14-15(10)8-9-3-4-9/h1-2,5-6,9H,3-4,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXATSWUGALGBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CS3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic compound belonging to the pyrazole class, which is renowned for its diverse biological activities. This compound features a unique structural arrangement that includes a cyclopropylmethyl group and a thiophen-2-yl moiety, which may enhance its pharmacological potential. The exploration of its biological activity has revealed promising avenues for therapeutic applications, particularly in the fields of anti-inflammatory, antioxidant, and antimicrobial research.
Chemical Structure
The compound's structure can be summarized as follows:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Cyclopropylmethyl Group : A three-membered cyclopropane ring attached to a methyl group.
- Thiophen-2-yl Group : A sulfur-containing five-membered aromatic ring.
- Amine Functional Group : Contributes to the compound's reactivity and potential biological interactions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anti-inflammatory Effects
Pyrazole derivatives are well-documented for their anti-inflammatory properties. Studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models.
2. Antioxidant Activity
The presence of the thiophene ring in this compound may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
3. Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. This makes it a candidate for further investigation as a potential antimicrobial agent.
The specific mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:
- The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
- Potential pathways include inhibition of enzyme activity and modulation of receptor signaling or interaction with nucleic acids.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other pyrazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Cyclopropylmethyl)-3-methylpyrazole | Methyl group instead of thiophene | Anti-inflammatory |
| 3-(Thiophen-2-yl)-5-methylpyrazole | Methyl group at different position | Antimicrobial |
| 4-(Cyclohexylmethyl)-1H-pyrazole | Cyclohexyl instead of cyclopropyl | Analgesic properties |
This table illustrates how variations in substituents can significantly influence biological activities. The unique combination of a cyclopropyl group and thiophene ring in this compound may enhance its pharmacological profile compared to others.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of pyrazole derivatives in medicinal chemistry:
- Anti-inflammatory Studies : Research has demonstrated that certain pyrazole derivatives significantly reduce inflammation markers in rat models, suggesting their utility in treating inflammatory diseases .
- Antioxidant Evaluations : In vitro assays have shown that compounds with thiophene rings exhibit increased antioxidant activity compared to those without, indicating their potential role in oxidative stress management .
- Antimicrobial Testing : Preliminary investigations have indicated that this compound displays activity against Gram-positive and Gram-negative bacteria, warranting further exploration into its use as an antimicrobial agent .
Comparison with Similar Compounds
Hypothetical Pharmacological Implications
While biological data are sparse in the provided evidence, structural trends suggest:
- The target compound ’s cyclopropylmethyl group may confer stability against cytochrome P450 enzymes, making it a candidate for long-acting therapeutics.
- The trifluoromethyl-containing analogue () could exhibit enhanced binding to targets requiring strong hydrophobic or dipole interactions, such as proteases or neurotransmitter receptors.
- Thiazole derivatives () might show improved selectivity for enzymes with polar active sites, such as kinases or phosphatases.
Preparation Methods
Pyrazole Ring Construction
Cyclocondensation of Hydrazines and β-Diketones: The core pyrazole ring is formed by reacting a hydrazine derivative bearing the cyclopropylmethyl substituent with a β-diketone or β-keto ester that contains the thiophen-2-yl moiety. This step is generally catalyzed by acids such as acetic acid or hydrochloric acid in solvents like ethanol or methanol.
Reaction Conditions: Typical conditions involve refluxing the reactants in ethanol with catalytic acid for several hours, followed by isolation of the pyrazole intermediate.
Introduction of the Methanamine Group
Reductive Amination: The 5-position of the pyrazole ring is functionalized with an aldehyde or ketone group, which is then converted to the methanamine via reductive amination. This involves treatment with ammonia or an amine source in the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Alternative Alkylation: Alternatively, a halomethyl group at the 5-position can be substituted with an amine nucleophile under basic conditions.
Regioselectivity and Purification
Regioselectivity Challenges: The formation of pyrazole rings can yield regioisomeric products (e.g., substitution at C4 vs. C5). Careful control of reaction conditions, choice of starting materials, and protecting groups is essential to favor the 5-substituted product.
Purification Techniques: Chromatographic methods (e.g., silica gel column chromatography) and crystallization are employed to isolate the desired regioisomer with high purity.
Reaction Scheme and Conditions Summary
| Step | Reactants/Precursors | Conditions | Outcome |
|---|---|---|---|
| Pyrazole ring formation | Cyclopropylmethyl hydrazine + β-diketone with thiophen-2-yl | Acid catalyst (AcOH/HCl), EtOH, reflux, 4-8 h | Pyrazole intermediate with N1-cyclopropylmethyl and C3-thiophen-2-yl |
| Methanamine group introduction | Pyrazole intermediate with aldehyde at C5 | Reductive amination (NH3, NaBH3CN), mild temperature | (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine |
| Purification | Crude reaction mixture | Chromatography, recrystallization | Pure target compound |
Research Findings and Notes
The cyclopropylmethyl group at the N1 position is typically introduced via hydrazine derivatives bearing this substituent, ensuring direct incorporation during pyrazole ring formation, which improves regioselectivity and yield.
The thiophen-2-yl substituent is introduced through the β-diketone or β-keto ester precursor, which contains the thiophene ring, facilitating its incorporation during cyclocondensation.
The methanamine functional group is most reliably installed by reductive amination of a pyrazole-5-carboxaldehyde intermediate, a method supported by literature for similar pyrazole derivatives.
Regioselectivity is a critical factor; blocking undesired positions or using selective reaction conditions can minimize formation of 4-substituted isomers.
Advanced characterization techniques such as NMR spectroscopy (1H, 13C, 2D COSY, HSQC) and mass spectrometry confirm the structure and substitution pattern of the final compound.
Comparative Table of Preparation Parameters
| Parameter | Description/Method | Notes/Comments |
|---|---|---|
| Hydrazine precursor | Cyclopropylmethyl hydrazine | Ensures N1 substitution |
| Carbonyl compound | β-Diketone or β-keto ester with thiophen-2-yl | Provides C3 thiophene substitution |
| Solvent | Ethanol or methanol | Common solvents for cyclocondensation |
| Catalyst | Acetic acid or hydrochloric acid | Facilitates ring closure |
| Temperature | Reflux (~78°C for ethanol) | Optimizes reaction rate |
| Methanamine installation | Reductive amination with NaBH3CN | Mild, selective amine introduction |
| Purification | Chromatography, recrystallization | Ensures regioisomeric purity |
| Characterization techniques | NMR, MS, IR | Confirms structure and substitution pattern |
Q & A
Q. Key Variables to Test :
- Solvent systems (e.g., THF vs. ethanol) for cyclocondensation efficiency.
- Catalytic additives (e.g., triethylamine in ) to enhance regioselectivity .
- Purification techniques (e.g., recrystallization vs. column chromatography).
What spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?
Basic Research Question
1H/13C NMR, FTIR, and HRMS are standard for confirming functional groups and connectivity. provides SMILES and InChI data for structurally related pyrazole-methanamine derivatives, aiding spectral interpretation . X-ray crystallography (as in ) resolves stereoelectronic effects; monoclinic crystal systems (e.g., P21/c) with Z=4 are common for similar scaffolds .
Q. Methodological Recommendations :
- Compare experimental NMR shifts with DFT-calculated values to validate tautomeric forms.
- Use SC-XRD to analyze steric effects from the cyclopropylmethyl group on pyrazole-thiophene planarity.
How does the cyclopropylmethyl substituent influence the compound’s reactivity and biological activity?
Advanced Research Question
The cyclopropylmethyl group may enhance metabolic stability by restricting conformational flexibility. demonstrates that substituents like methyl or phenyl on pyrazole rings modulate antimicrobial activity, suggesting steric and electronic effects are critical . Computational studies (e.g., molecular docking) can predict interactions with biological targets, such as enzymes or receptors.
Q. Experimental Design :
- Syntize analogs with varying substituents (e.g., ethyl vs. cyclopropylmethyl).
- Compare in vitro activity profiles (e.g., IC₅₀ values) against bacterial or cancer cell lines.
What are the key challenges in resolving contradictory data on reaction yields or biological activity across studies?
Advanced Research Question
Discrepancies often arise from differences in purity assessment, solvent impurities, or assay protocols. For example, reports high yields for pyrazole derivatives using triethylamine, while other methods () may require stricter anhydrous conditions .
Q. Analytical Workflow :
- Validate purity via HPLC (≥97%, as in ) before biological testing .
- Replicate reactions under controlled conditions (e.g., inert atmosphere) to isolate variables.
What safety protocols are essential for handling this compound given its toxicity profile?
Basic Research Question
and classify the compound as acutely toxic (Category 4, H302) and a respiratory irritant (H335) . Required precautions include:
- PPE : Nitrile gloves, lab coats, and FFP3 respirators.
- Ventilation : Use fume hoods during synthesis.
- First Aid : Immediate decontamination of exposed skin/eyes with water (15+ minutes).
Q. Mitigation Strategies :
- Substitute less toxic solvents (e.g., ethanol instead of DCM) where feasible.
- Monitor airborne concentrations with real-time sensors.
How can computational modeling guide the design of derivatives with improved target selectivity?
Advanced Research Question
Molecular dynamics simulations and QSAR models can predict interactions with biological targets. ’s study on furan-pyrazole hybrids illustrates how electronic properties (e.g., dipole moments) influence binding affinity .
Q. Implementation Steps :
- Perform docking studies with resolved protein structures (e.g., from PDB).
- Calculate Hammett constants for substituents to correlate electronic effects with activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
